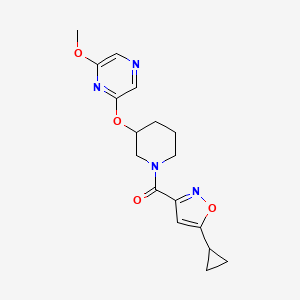![molecular formula C8H11ClN2OS B3005601 4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine CAS No. 339105-10-1](/img/structure/B3005601.png)
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine is a useful research compound. Its molecular formula is C8H11ClN2OS and its molecular weight is 218.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phosphoinositide 3-Kinase Inhibition
4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholine derivatives have been found to be potent and selective inhibitors of phosphoinositide 3-kinase. This has implications in tumor growth, as demonstrated in xenograft models (Alexander et al., 2008).
Antibacterial Properties and DNA Interaction
These compounds exhibit antibacterial properties, as shown in studies involving Mycobacteria tuberculosis. Additionally, they have shown potential for DNA cleavage, making them significant in medicinal research (Mali et al., 2019).
Antioxidant Activity
Research indicates that certain derivatives of this compound possess antioxidant properties. These findings are based on QSAR analysis, which predicts their effectiveness as antioxidants (Drapak et al., 2019).
Antimicrobial Activity
Morpholine-containing derivatives of 1,3-thiazol have been studied for their antimicrobial activities. These compounds have shown effectiveness against both gram-positive and gram-negative microorganisms (Yeromina et al., 2019).
Structural and Spectral Analysis
The structural and spectral properties of morpholine derivatives have been analyzed, with a focus on their crystal structure and molecular interactions. This analysis is crucial for understanding their chemical behavior and potential applications (Franklin et al., 2011).
Inhibiting Tumor Necrosis Factor
Some morpholine derivatives have shown potential in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting their role in cancer therapy (Lei et al., 2017).
Photophysical Properties
The photophysical properties of morpholine-based compounds, particularly their absorptive and emissive characteristics, have been a subject of study. This research is vital in developing new materials with specific optical properties (Sekar et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets, affecting a wide range of biological activities .
Mode of Action
Thiazole derivatives have been reported to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been known to influence various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, antiviral, anticonvulsant, antimycobacterial, antimicrobial, antidiabetic, and antioxidant activities .
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2OS/c9-8-10-5-7(13-8)6-11-1-3-12-4-2-11/h5H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSSYAAIJCBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,5-dimethylbenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3005519.png)
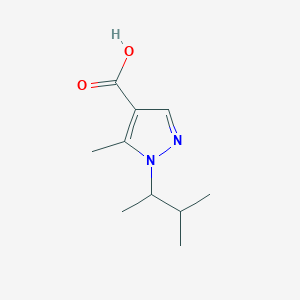
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3005523.png)
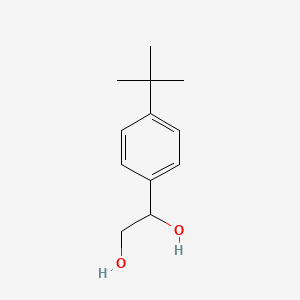
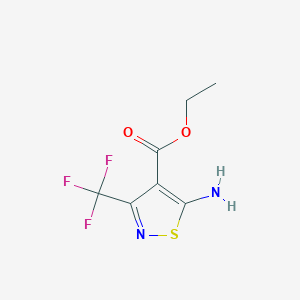
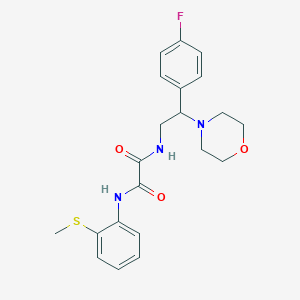
![5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B3005531.png)

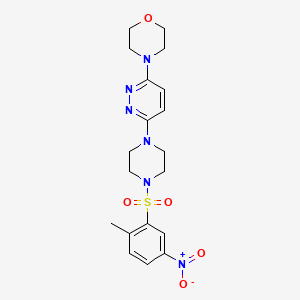
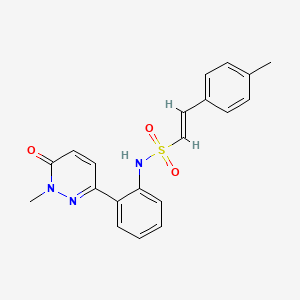
![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3005537.png)
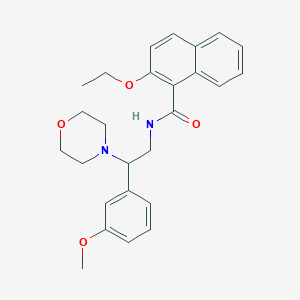
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3005539.png)
